Product packaging for Quercetin-3'-glucuronide(Cat. No.:CAS No. 328006-77-5)

Quercetin-3'-glucuronide

Cat. No.: B1655165
CAS No.: 328006-77-5
M. Wt: 478.4 g/mol
InChI Key: LBJLXDMWOKJIPQ-JENRNSKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Flavonoid Conjugates in Biological Systems

Flavonoids, a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods, are extensively metabolized upon ingestion. tandfonline.com Rather than circulating in their original form (aglycone), they are typically converted into various conjugated metabolites, including glucuronides, sulfates, and methylated derivatives. tandfonline.comoup.com These conjugation reactions primarily occur in the small intestine and liver during the "first-pass" metabolism. tandfonline.com The resulting flavonoid conjugates are the predominant forms found in the bloodstream and tissues, making them crucial to understanding the biological effects of dietary flavonoids. oup.com It is these conjugated forms, not the parent aglycones, that are largely responsible for the in vivo activities attributed to flavonoid consumption. nih.gov

Significance of Glucuronidation in Flavonoid Metabolism

Glucuronidation is a major phase II metabolic pathway for a vast array of compounds, including flavonoids. oup.comontosight.ai This process involves the enzymatic transfer of a glucuronic acid moiety from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the flavonoid molecule, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). ontosight.ainih.gov The addition of the highly polar glucuronic acid group significantly increases the water solubility of the flavonoid, facilitating its transport in the bloodstream and subsequent excretion. oup.comontosight.ainih.gov Glucuronidation also plays a protective role by rendering the flavonoids less susceptible to oxidative degradation, thereby enhancing their metabolic stability and prolonging their circulation time in the body. ontosight.ai The position of glucuronidation on the flavonoid structure is critical, as it can influence the biological activity of the resulting metabolite. nih.govmonash.edu

Overview of Quercetin-3'-glucuronide as a Prominent Bioactive Metabolite

Among the various quercetin (B1663063) metabolites, this compound has been identified as a significant and biologically active compound. Following the oral intake of quercetin, it is one of the primary glucuronide conjugates detected in human plasma. cambridge.orgnih.gov This specific metabolite is formed when a glucuronic acid molecule is attached to the 3'-hydroxyl group of the quercetin backbone. Research has demonstrated that this compound is not merely an inactive end-product of metabolism. Instead, it retains and, in some cases, exhibits unique biological activities, including antioxidant and anti-inflammatory properties. chemfaces.comnih.gov Its presence in circulation and its demonstrated bioactivity underscore the importance of studying individual flavonoid metabolites to fully comprehend the health effects of dietary flavonoids. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O13 B1655165 Quercetin-3'-glucuronide CAS No. 328006-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

328006-77-5

Molecular Formula

C21H18O13

Molecular Weight

478.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C21H18O13/c22-7-4-9(24)12-11(5-7)32-18(15(27)13(12)25)6-1-2-8(23)10(3-6)33-21-17(29)14(26)16(28)19(34-21)20(30)31/h1-5,14,16-17,19,21-24,26-29H,(H,30,31)/t14-,16-,17+,19-,21+/m0/s1

InChI Key

LBJLXDMWOKJIPQ-JENRNSKYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Phytochemical Profiles of Quercetin 3 Glucuronide

Identification in Plant Species and Botanical Extracts

Quercetin-3'-glucuronide, also known as miquelianin, is a flavonol glucuronide that has been identified in a diverse range of plants. nih.govwikipedia.org It is considered a primary functional flavonoid in lotus (B1177795) leaves (Nelumbo nucifera). nih.govmdpi.com Research has confirmed its presence in the ethanolic extract of lotus leaves, where it is a major active ingredient. mdpi.com

Beyond lotus, this compound is found in various other plants, including:

St. John's Wort (Hypericum species): Notably present in species like Hypericum hirsutum. wikipedia.org

Polygonum perfoliatum mdpi.com

Epilobium angutifolius nih.gov

Grape Vines (Vitis vinifera): Specifically identified in the leaves of the Aglianico cultivar. nih.govchemfaces.com

Reaumuria soongarica researchgate.net

Green beans wikipedia.orgmdpi.com

Furthermore, it has been detected in the leaves of Tamarix gallica. researchgate.net The compound is also a known metabolite in rat plasma after the oral administration of quercetin (B1663063). wikipedia.orgnih.gov

Quantification in Dietary Sources and Food Products

This compound is present in various foods and beverages consumed by humans. Its concentration can vary significantly depending on the food source.

Interactive Data Table: Quantification of this compound in Various Food Sources

Food GroupFood ItemMean Content (mg/100g or mg/100mL)Minimum ContentMaximum Content
Fruits and fruit products
Cloudberry0.79 mg/100 g FW0.790.79
Grape [Black]2.15 mg/100 g FW0.503.42
Grape [Green]1.50 mg/100 g FW0.562.09
Red raspberry, raw0.63 mg/100 g FW0.150.94
Strawberry, raw1.74 mg/100 g FW1.741.74
Non-alcoholic beverages
Grape [Green], pure juice0.05 mg/100 ml0.050.05
Red raspberry, pure juice6.18 mg/100 ml0.1210.70
Fennel, tea3.26 mg/100 ml0.206.80
Vegetables
Lettuce [Green], raw1.34 mg/100 g FW0.013.70
Lettuce [Red], raw2.65 mg/100 g FW1.363.94
Green bean, raw0.80 mg/100 g FW0.351.51
ChicoryNot specified811065 (µg/g)
LettuceNot specified0730 (µg/g)

Data sourced from Phenol-Explorer and other scientific literature. pan.olsztyn.plphenol-explorer.eu FW denotes fresh weight.

The compound has also been identified in wine. wikipedia.orgmdpi.com In a study analyzing an ethanolic lotus leaf extract, the concentration of this compound was found to be 77.27 μg/mg, which constituted approximately 8% of the extract. mdpi.com

Varietal and Environmental Influences on this compound Content

The concentration of this compound in plants is not static and can be influenced by a variety of intrinsic and extrinsic factors.

Genetic and Varietal Factors: Different plant cultivars can exhibit varying levels of this compound. For instance, a study on Cabernet Sauvignon grapevine leaves indicated a strong positive correlation between the amounts of quercetin rutinoside and glucuronide, suggesting a common regulatory pathway for their biosynthesis. nih.govmdpi.com

Environmental Factors: Abiotic stressors play a crucial role in the synthesis and accumulation of flavonoids, including this compound. nih.gov

UV Radiation: Exposure to UV-B rays can lead to an increased accumulation of flavonoids as a protective mechanism for plant tissues. nih.gov Specifically, this compound levels have been shown to correlate with UV-B exposure through the upregulation of the flavonol synthase (FLS) gene. nih.gov

Light Conditions: High light conditions have been found to increase the accumulation of this compound. mdpi.com

Climate: Extreme weather conditions such as prolonged droughts and heavy rains can significantly impact the physiology of plants and their flavonoid content. nih.gov Plant shading, conversely, tends to decrease flavonoid content. nih.gov

Agricultural Practices: A study found that organically grown tomatoes had 79% more quercetin than conventionally grown ones, suggesting that farming methods can influence flavonoid levels. wikipedia.org

Developmental Stage and Seasonality: The age of the plant tissue and the time of year can also affect the concentration of this compound. In Aglianico grapevines, the accumulation of this compound in the highest leaves on the shoots increased from July to early October, reaching a maximum of 31.40 mg/g of dried leaf, before declining as the grapes reached full ripeness. nih.govmdpi.com Seasonality has been identified as a significant factor influencing both the levels and the composition of flavonols in grapevine leaves. nih.govmdpi.com Older leaves have been observed to have a lower content of quercetin glucuronide. mdpi.com

Biosynthesis and Enzymatic Transformations of Quercetin 3 Glucuronide

Endogenous Pathways of Quercetin (B1663063) Glucuronidation

The primary endogenous pathway for the formation of Quercetin-3'-glucuronide is glucuronidation, a Phase II metabolic reaction. This process involves the conjugation of glucuronic acid to the quercetin molecule, increasing its water solubility and facilitating its excretion. oup.com This biotransformation is critical as it converts hydrophobic compounds into more hydrophilic molecules. oup.com

The enzymatic catalysts for glucuronidation are the Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs), a superfamily of enzymes found widely in eukaryotes. oup.comoup.com UGTs transfer glucuronic acid from the high-energy donor molecule, uridine diphosphate glucuronic acid (UDPGA), to a substrate like quercetin. oup.comnih.gov This conjugation primarily targets hydroxyl groups on the flavonoid structure. nih.gov

Several UGT isoforms are involved in the glucuronidation of quercetin, and they exhibit regioselectivity, meaning they preferentially add the glucuronic acid moiety to specific positions on the quercetin molecule. nih.govtandfonline.com Studies using recombinant human UGT enzymes have identified specific isoforms responsible for producing this compound. UGT1A9 and UGT1A3, in particular, have been shown to metabolize quercetin into four different monoglucuronides, including the 7-, 3-, 4’-, and 3’-glucuronides. tandfonline.com In liver tissue, UGT1A9, UGT1A3, UGT1A1, and UGT2B7 are considered the most significant isoforms for flavonoid glucuronidation. nih.gov The formation of specific positional isomers is crucial, as they can possess different biological activities. tandfonline.com

Following oral intake, quercetin's biotransformation begins in the small intestine and continues in the liver. springermedizin.despandidos-publications.comresearchgate.net Research indicates that the intestine is the principal site for the initial glucuronidation of quercetin. tandfonline.com Studies in rats have demonstrated that concentrations of quercetin glucuronides are significantly higher in the portal vein (carrying blood from the intestine) compared to the superior vena cava (representing general circulation), confirming that the intestine is the major site of glucuronidation. tandfonline.com In contrast, quercetin sulfates appear to be generated mainly in tissues other than the intestine, such as the liver. tandfonline.com

While both tissues are metabolically active, their contributions differ. In rats, intestinal tissue shows the highest proportion of monoglucuronides, whereas the liver contains a majority of sulfated monoglucuronide derivatives. nih.gov There are also noted differences between species; for instance, the 3-glucuronide of quercetin is produced in the human liver, but in the rat intestine. nih.gov After initial metabolism in the intestinal epithelial cells, quercetin conjugates are transported to the liver, where they can undergo further metabolic reactions. researchgate.netnih.gov

Microbial Metabolism and Bioconversion of Quercetin to this compound

Beyond endogenous enzymes, microorganisms can also play a role in the bioconversion of flavonoids. mdpi.com The microbial metabolism of phenolic compounds can lead to a wide array of new metabolites through pathways like glucuronidation. mdpi.com Specific microbial strains have been identified that can directly convert quercetin into its glucuronide conjugates. Research has shown that certain species of Streptomyces are capable of producing Quercetin-3'-O-β-d-glucuronide from quercetin. mdpi.com This highlights a potential pathway for the formation of this specific metabolite through the action of gut microbiota, in addition to the endogenous processes in human tissues.

Enzyme Kinetics and Regulatory Mechanisms of this compound Formation

The formation of this compound is governed by enzyme kinetics and is subject to various regulatory mechanisms. The efficiency of the UGT enzymes responsible for this conversion can be described by kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Studies on rat liver microsomes have shown that the UGT-catalyzed formation of this compound exhibits uncompetitive substrate inhibition kinetics. nih.gov The intrinsic clearance (Vₘₐₓ/Kₘ) for the formation of the 3'-glucuronide has been observed to decline with age in rats, primarily due to disproportionate increases in both Vₘₐₓ and Kₘ. nih.gov

Table 1: Enzyme Kinetic Parameters for this compound Formation in Rat Liver Microsomes Data adapted from a study on age-associated changes in male F344 rats. nih.gov

Age (months)Vₘₐₓ (nmol/min/mg)Kₘ (µM)CLᵢₙₜ (Vₘₐₓ/Kₘ)
40.8250.032
181.1420.026
281.3590.022

The efficiency of glucuronidation is also influenced by regulatory factors such as pH. The reaction is less active in acidic conditions and increases as the pH approaches neutral, with optimal efficiency for some UGTs observed around pH 7.5. oup.comoup.com Furthermore, quercetin itself can act as an inhibitor of UGT enzymes. It has been shown to exhibit competitive inhibition on UGT1A9, one of the key enzymes in its own metabolism, with a reported inhibition kinetic parameter (Kᵢ) of 0.51 µM. nih.gov This suggests a potential for self-regulation in the metabolic process.

Pharmacokinetic Studies of Quercetin 3 Glucuronide

Absorption Dynamics of Quercetin (B1663063) Conjugates

Following oral administration, quercetin and its glycosides undergo significant metabolism, with quercetin-3'-glucuronide (Q3G) emerging as a primary metabolite found in plasma. nih.govnih.gov The absorption of quercetin glycosides from the gastrointestinal tract involves a process of deglycosylation by enzymes such as lactase phlorizin (B1677692) hydrolase in the lumen or by β-glucosidases within the enterocytes. ucdavis.edu This enzymatic action releases the aglycone form, quercetin, which can then be absorbed.

Studies in rats have demonstrated that after oral administration of quercetin, it is rapidly and extensively metabolized. researchgate.netjfda-online.com In fact, when quercetin is administered orally, its glucuronide and sulfate (B86663) conjugates are almost exclusively detected in the bloodstream, with the parent form often being undetectable. jfda-online.com The plasma concentration-time curves for both quercetin and Q3G typically exhibit two peaks, suggesting complex absorption and metabolic processes, possibly including enterohepatic recirculation. nih.gov

The bioavailability of quercetin is influenced by its chemical form. For instance, quercetin aglycone is absorbed in both the stomach and the intestine. researchgate.net Research comparing the oral administration of quercetin and its glycoside, rutin, in rats showed that quercetin has a higher oral absorption rate than rutin. jfda-online.comjfda-online.com After oral administration of either quercetin or rutin, quercetin sulfates and glucuronides are the major metabolites found in circulation. jfda-online.com

Systemic Distribution and Tissue Accumulation (Excluding Human Clinical Data)

Once absorbed and metabolized, this compound and other quercetin metabolites are distributed to various tissues throughout the body. Animal studies in rats and pigs have provided insights into this distribution pattern.

Following intravenous injection of Q3G in rats, the compound was found to undergo rapid and extensive tissue distribution. researchgate.net The highest concentrations were observed in organs with a rich blood supply. Specifically, the kidney and liver showed significant accumulation of Q3G. nih.govresearchgate.net The heart also showed notable levels of the compound. nih.govresearchgate.net

Long-term dietary supplementation with quercetin in rats led to a wide distribution of quercetin and its metabolites in various tissues. researchgate.net The highest concentrations were found in the lungs, while the lowest levels were detected in the brain, white adipose tissue, and spleen. researchgate.net A short-term study in pigs also revealed high concentrations of quercetin and its metabolites in the liver and kidney, with lower amounts in the brain, heart, and spleen. researchgate.net

The following table summarizes the tissue distribution of this compound after intravenous administration in rats.

Table 1: Tissue Distribution of this compound in Rats

Tissue Concentration (ng/g) Time Point (hours)
Kidney 409.2 ± 118.4 0.25
Liver 166.1 ± 52.9 0.25
Heart 97.7 ± 22.6 0.25

Data from a study involving intravenous injection of 10 mg/kg Q3G in rats. nih.gov

Blood-Brain Barrier Permeability of this compound

The ability of quercetin and its metabolites to cross the blood-brain barrier (BBB) is a critical factor for its potential neurological effects. Research suggests that quercetin metabolites, including this compound, can indeed penetrate the BBB. mdpi.com

Studies have shown that Quercetin-3-O-β-D-glucuronide (Q3GA), a major metabolite of orally administered quercetin in rats, is capable of crossing the blood-brain barrier and exerting neuroprotective effects by improving oxidative stress in the brain. mdpi.com It has been suggested that Q3G can pass through the blood-cerebrospinal fluid barrier and accumulate in specific brain cells like macrophages. nih.gov Once in the brain, it may be deconjugated back to its bioactive aglycone form, quercetin. nih.gov

The presence of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, has been detected in the brains of various animal species, which suggests that local metabolism within the brain is possible. mdpi.com While the exact mechanisms are still under investigation, both passive diffusion and transporter-mediated uptake, such as by organic anion transporting polypeptides (OATPs), may play a role in the brain exposure of quercetin glucuronides. mdpi.com

Comparative Pharmacokinetic Profiles of this compound and Related Metabolites (Excluding Human Clinical Data)

Pharmacokinetic studies in animal models have been crucial in comparing the profiles of this compound with its parent compound, quercetin, and other related metabolites. These studies highlight the significant biotransformation that quercetin undergoes.

A study in rats that directly compared the oral administration of quercetin and Q3G found that Q3G was the predominant form detected in the plasma in both cases. nih.gov The area under the curve (AUC), a measure of total drug exposure, for Q3G was significantly higher than that of quercetin, regardless of which compound was administered. nih.gov This indicates that quercetin is extensively converted to Q3G and that Q3G itself is a major circulating component.

Another comparative study in rats looked at the pharmacokinetics of quercetin, isoquercitrin (B50326) (a quercetin glycoside), and Q3G after separate oral administrations. peerj.com The results showed that all three compounds could be detected in the plasma after administration of any of the three. peerj.com Specifically, Q3G was detected after quercetin administration, and both quercetin and Q3G were measured after isoquercitrin administration. peerj.com Quercetin was also found in the plasma after Q3G was given. peerj.com This demonstrates a dynamic interplay and mutual transformation between these related compounds in vivo. peerj.com

Long-term supplementation studies in different rodent species (rats, mice, and gerbils) have shown that while there are some species-specific differences in metabolism, Q3G is generally the dominant metabolite in plasma, lungs, and liver, followed by isorhamnetin (B1672294) (a methylated form of quercetin) and quercetin-3'-sulfate. nih.gov

The following table provides a comparative overview of key pharmacokinetic parameters for quercetin and Q3G in rats after oral administration.

Table 2: Comparative Pharmacokinetic Parameters in Rats

Compound Administered (100 mg/kg) Analyte in Plasma AUC (mg·h·L⁻¹)
Quercetin Quercetin 1583.9 ± 583.3
Quercetin This compound 39529.2 ± 6108.2
This compound Quercetin 1394.6 ± 868.1

AUC (Area Under the Curve) represents the total exposure to the compound over time. nih.gov

In Vitro Investigations of Quercetin 3 Glucuronide Bioactivities

Cellular Antioxidant Mechanisms

Quercetin-3'-glucuronide has demonstrated notable antioxidant properties in various in vitro models, suggesting its potential to mitigate cellular damage induced by oxidative stress. selleckchem.comsemanticscholar.org

Direct Scavenging of Reactive Oxygen Species

This compound has been shown to directly scavenge free radicals. Studies utilizing the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays have demonstrated its free radical scavenging activity in a concentration-dependent manner. mdpi.com In one study, this compound exhibited significant scavenging activity at concentrations as low as 2.5 μM in the DPPH assay and had an IC50 value of 1.75 μM in the ABTS assay. mdpi.com Furthermore, it has been observed to suppress the consumption of endogenous antioxidants like lycopene, β-carotene, and α-tocopherol in human plasma low-density lipoprotein (LDL) when challenged with peroxynitrite, a potent reactive oxygen species (ROS). tandfonline.com This indicates that this compound can directly neutralize harmful radicals, thereby protecting cellular components from oxidative damage. tandfonline.com In human keratinocyte (HaCaT) cells, treatment with this compound at concentrations of 5 and 10 μM was found to decrease the levels of UVB-induced ROS. mdpi.com Similarly, in human lung fibroblasts (MRC-5 cells), this compound was able to recover cell survival by mitigating the ROS generation caused by lipopolysaccharide (LPS) treatment. nih.gov

Inhibition of Lipid Peroxidation

In vitro studies have consistently demonstrated that this compound can inhibit lipid peroxidation, a key process in cellular membrane damage. nih.govresearchgate.net Using phosphatidylcholine large unilamellar vesicles as a biomembrane model, this compound significantly inhibited lipid peroxidation induced by various agents, including iron ions, aqueous peroxyl radicals, and peroxynitrite. nih.gov Although its inhibitory effect was found to be lower than that of its parent aglycone, quercetin (B1663063), it was still significant. nih.govresearchgate.net The compound's ability to localize within the phospholipid bilayer likely contributes to its efficacy as an antioxidant in membranous environments. nih.gov Further research has confirmed its ability to inhibit copper ion-induced oxidation of human plasma LDL, a critical event in the development of atherosclerosis. nih.govnih.gov The inhibitory effect on lipid peroxidation has also been observed in nerve cells, highlighting its potential neuroprotective properties. researchgate.net

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, this compound has been shown to modulate endogenous antioxidant defense systems. In human keratinocyte cells, it increased the level of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant genes. mdpi.com This suggests that this compound can enhance the cell's intrinsic capacity to combat oxidative stress. mdpi.com Studies on a related compound, Quercetin-3-O-β-D-glucuronopyranoside (QGC), have shown that it enhances antioxidant enzyme defense systems through the activation of the Nrf2 pathway in esophageal epithelial cells. nih.gov While direct evidence for this compound's effect on specific antioxidant enzymes like catalase and superoxide (B77818) dismutase is still emerging, its ability to activate the Nrf2 pathway points towards a broader role in upregulating cellular antioxidant defenses. mdpi.commdpi.com

Anti-Inflammatory Effects and Cellular Signaling Pathways

This compound has demonstrated anti-inflammatory properties in various in vitro settings, primarily by modulating the production of inflammatory mediators and the activity of key signaling pathways. biocrick.comacs.org

Regulation of Pro-inflammatory Cytokine Production

In vitro studies have shown that this compound can regulate the production of pro-inflammatory cytokines, although its effects can be cell-type specific. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a related compound, Kaempferol-3-O-β-d-glucuronate, was shown to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). acs.org Similarly, in human umbilical vein endothelial cells, both quercetin and this compound were found to inhibit the production of IL-6 and TNF-α. nih.gov In activated inflammatory macrophages, this compound has been shown to decrease the gene expression of TNF-α and increase the expression of the anti-inflammatory cytokine IL-10. xiahepublishing.com However, in LPS-challenged RAW264.7 macrophage cells, this compound had a negligible effect on the extracellular release of TNF-α. semanticscholar.orgresearchgate.net This suggests that the regulatory effects of this compound on cytokine production may be context-dependent.

Inhibition of Nitric Oxide Synthase and Cyclooxygenase Activities

This compound has been found to inhibit key enzymes involved in the inflammatory process, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net In LPS-stimulated BV2 microglial cells, it dose-dependently attenuated the expression of iNOS and COX-2, leading to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net Similarly, in LPS-challenged RAW264.7 macrophage cells, this compound significantly suppressed the LPS-induced expression of iNOS and COX-2 proteins. semanticscholar.org This inhibitory action on iNOS and COX-2 is a critical mechanism underlying the anti-inflammatory effects of this compound observed in vitro. semanticscholar.orgresearchgate.net

Interactive Data Table: In Vitro Bioactivities of this compound

Bioactivity Assay/Model Key Findings Reference(s)
Direct Radical Scavenging DPPH AssayConcentration-dependent scavenging activity. mdpi.com
ABTS AssayIC50 value of 1.75 μM. mdpi.com
UVB-induced ROS in HaCaT cellsDecreased ROS levels at 5 and 10 μM. mdpi.com
LPS-induced ROS in MRC-5 cellsMitigated ROS generation and improved cell survival. nih.gov
Inhibition of Lipid Peroxidation Phosphatidylcholine VesiclesSignificantly inhibited peroxidation induced by various agents. nih.gov
Copper-induced LDL OxidationInhibited oxidation of human plasma LDL. nih.govnih.gov
Modulation of Antioxidant Systems Nrf2 Activation in HaCaT cellsIncreased levels of the Nrf2 transcription factor. mdpi.com
Regulation of Cytokine Production LPS-stimulated BV2 Microglia (related compound)Inhibited IL-6 and TNF-α production. acs.org
HUVECInhibited IL-6 and TNF-α production. nih.gov
Activated Inflammatory MacrophagesDecreased TNF-α and increased IL-10 gene expression. xiahepublishing.com
LPS-challenged RAW264.7 MacrophagesNegligible effect on TNF-α release. semanticscholar.orgresearchgate.net
Inhibition of Inflammatory Enzymes LPS-stimulated BV2 MicrogliaAttenuated iNOS and COX-2 expression. researchgate.net
LPS-challenged RAW264.7 MacrophagesSuppressed iNOS and COX-2 protein expression. semanticscholar.org

Modulation of NF-κB and MAPK Signaling Pathways

This compound (Q3G), a major metabolite of quercetin, demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In vitro studies using various cell models have elucidated the molecular mechanisms underlying these effects.

In human keratinocytes (HaCaT cells), Q3G has been shown to activate the NF-κB and activator protein-1 (AP-1) pathways. mdpi.com This activation involves the increased phosphorylation of several upstream and downstream components of these pathways. Specifically, Q3G treatment leads to the phosphorylation of IκBα, IκB kinase (IKK)-α, Akt, and Src, which are all involved in the NF-κB signaling cascade. mdpi.com Concurrently, it enhances the phosphorylation of c-Jun, c-Jun N-terminal kinase (JNK), MAPK kinase 4 (MKK4), and TAK1, key players in the MAPK/AP-1 pathway. mdpi.com This dual activation suggests a complex regulatory role for Q3G in cellular responses to stress.

Further investigations in lipopolysaccharide (LPS)-challenged RAW264.7 macrophage cells revealed that Q3G can suppress inflammatory responses by targeting the MAPK pathway. researchgate.net Specifically, Q3G was found to significantly attenuate the LPS-induced activation of JNK and extracellular signal-regulated kinase (ERK) in a concentration-dependent manner, while having a negligible effect on p38 MAPK. researchgate.net This selective inhibition of JNK and ERK signaling pathways contributes to its anti-inflammatory activity. researchgate.net Similarly, in MDA-MB-231 human breast cancer cells, Q3G treatment suppressed the phosphorylation of ERK1/2, which is part of the MAPK pathway. chemfaces.com

The modulation of these pathways by Q3G has direct consequences on the expression of pro-inflammatory mediators. For instance, in LPS-stimulated RAW264.7 cells, Q3G significantly suppressed the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net

Interestingly, the effects of Q3G on these signaling pathways can be cell-type specific and context-dependent. While it activates NF-κB and MAPK/AP-1 pathways in keratinocytes, it inhibits MAPK signaling in macrophages and breast cancer cells to reduce inflammation. mdpi.comresearchgate.netchemfaces.com This highlights the nuanced role of Q3G in cellular signaling.

Table 1: Effects of this compound on NF-κB and MAPK Signaling Pathways

Cell Line Stimulus Key Findings Reference
HaCaT (Human Keratinocytes) None Increased phosphorylation of IκBα, IKK-α, Akt, Src (NF-κB pathway) and c-Jun, JNK, MKK4, TAK1 (MAPK/AP-1 pathway). mdpi.com
RAW264.7 (Murine Macrophages) Lipopolysaccharide (LPS) Attenuated LPS-induced activation of JNK and ERK; suppressed iNOS and COX-2 expression. researchgate.net
MDA-MB-231 (Human Breast Cancer Cells) Noradrenaline Suppressed phosphorylation of ERK1/2. chemfaces.com

Neuroprotective and Neurological Modulatory Actions

Attenuation of Neuroinflammation in Microglial Cell Models

This compound has demonstrated notable anti-neuroinflammatory effects in in vitro models using microglial cells, the primary immune cells of the central nervous system. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, Q3G has been shown to dose-dependently attenuate the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net This reduction in enzyme expression leads to a corresponding inhibition of the production of their respective inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.net

Furthermore, Q3G treatment has been found to decrease the levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), in LPS-induced BV2 cells. researchgate.net The overproduction of these cytokines is a hallmark of neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases. By curbing the release of these inflammatory molecules, Q3G helps to mitigate the inflammatory cascade in the brain.

The anti-inflammatory activity of Q3G in microglial cells is linked to its ability to modulate intracellular signaling pathways. Although the precise mechanisms for Q3G are still under investigation, related flavonoid glycosides have been shown to exert anti-neuroinflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways. acs.org The modulation of these pathways is crucial as they regulate the transcription of numerous pro-inflammatory genes.

Table 2: Effects of this compound on Neuroinflammation in BV2 Microglial Cells

Parameter Effect of Q3G Treatment Reference
iNOS Expression Dose-dependent attenuation researchgate.net
COX-2 Expression Dose-dependent attenuation researchgate.net
Nitric Oxide (NO) Production Inhibition researchgate.net
Prostaglandin E2 (PGE2) Production Inhibition researchgate.net
TNF-α Level Decrease researchgate.net
IL-1β Level Decrease researchgate.net

Modulation of Synaptic Transmission and Long-Term Potentiation

In vitro studies have highlighted the potential of this compound to positively influence synaptic function, which is often impaired in neurodegenerative conditions like Alzheimer's disease. Research has shown that Q3G treatment can significantly improve deficits in basal synaptic transmission and long-term potentiation (LTP) in the hippocampal formation, a brain region critical for learning and memory. nih.govbiocrick.comresearchgate.net LTP is a cellular mechanism that underlies the strengthening of synapses and is considered a key component of memory formation.

The beneficial effects of Q3G on synaptic plasticity are thought to be mediated, at least in part, through the activation of specific signaling pathways. nih.govresearchgate.net Evidence points towards the involvement of the c-Jun N-terminal kinases (JNK) and the mitogen-activated protein kinase (MAPK) signaling pathways. nih.govbiocrick.comresearchgate.net The activation of these pathways by Q3G may trigger downstream events that lead to the observed improvements in synaptic transmission and LTP. nih.govresearchgate.net

Furthermore, Q3G has been found to induce the proliferation and migration of neural stem cells. researchgate.net This neurogenic effect is associated with the activation of the Akt/cyclin D1 and brain-derived neurotrophic factor (BDNF) signaling pathways. researchgate.net BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. By increasing BDNF, Q3G may contribute to a healthier and more plastic neuronal environment. researchgate.net

Effects on Amyloid-Beta Peptide Generation and Tau Protein Phosphorylation

This compound has been shown to directly target two of the central pathological hallmarks of Alzheimer's disease: the accumulation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein.

In vitro studies using primary neuron cultures from the Tg2576 Alzheimer's disease mouse model demonstrated that Q3G significantly reduces the generation of Aβ peptides. nih.govresearchgate.net Furthermore, using a technique called photo-induced cross-linking of unmodified proteins (PICUP), it was discovered that Q3G can interfere with the initial protein-protein interactions of Aβ(1-40) and Aβ(1-42). nih.govresearchgate.net This interference is crucial as it can prevent the formation of neurotoxic oligomeric Aβ species, which are thought to be a primary driver of neurodegeneration in Alzheimer's disease.

In addition to its effects on Aβ, Q3G has also been found to ameliorate tau protein phosphorylation. researchgate.netnih.gov In SH-SY5Y cells, a human neuroblastoma cell line, Q3G was shown to relieve Aβ₁₋₄₂-induced tau phosphorylation. nih.gov The mechanism for this is suggested to involve the interruption of downstream insulin (B600854) signaling. nih.gov Other studies also indicate that Q3G can attenuate tau protein phosphorylation, potentially through the inhibition of endoplasmic reticulum stress. researchgate.net

Table 3: Effects of this compound on Amyloid-Beta and Tau Protein

In Vitro Model Key Findings Reference
Primary Neuron Cultures (Tg2576 AD mouse model) Significantly reduced the generation of β-amyloid peptides. nih.govresearchgate.net
Photo-induced cross-linking of unmodified proteins (PICUP) Interfered with the initial protein-protein interaction of Aβ(1-40) and Aβ(1-42). nih.govresearchgate.net
SH-SY5Y Cells (Aβ₁₋₄₂-treated) Ameliorated Tau phosphorylation. nih.gov

Endothelial Cell Function and Cardiovascular Research

Amelioration of Endothelial Dysfunction

This compound has been demonstrated to be as effective as its parent aglycone, quercetin, in protecting against endothelial dysfunction, a key event in the development of cardiovascular diseases. nih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that Q3G can ameliorate endothelial insulin resistance induced by palmitate, a saturated fatty acid. nih.gov

The protective effects of Q3G are linked to its ability to inhibit reactive oxygen species (ROS)-associated inflammation. nih.gov By mitigating oxidative stress, Q3G helps to preserve normal endothelial function. Mechanistically, Q3G has been shown to positively regulate the serine/tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1). nih.gov This leads to the facilitation of the PI3K signaling pathway and the restoration of downstream Akt/eNOS (endothelial nitric oxide synthase) activation. nih.gov The activation of eNOS results in an increased production of insulin-mediated nitric oxide (NO), a critical molecule for maintaining vascular health and promoting vasodilation. nih.gov

Furthermore, research has indicated that both quercetin and its metabolites, including Q3G, can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) at physiologically relevant concentrations. acs.org VCAM-1 is a key molecule involved in the recruitment of monocytes during the early stages of atherosclerosis. By downregulating VCAM-1 expression, Q3G may help to prevent the initiation of atherosclerotic plaques. acs.org

Table 4: Effects of this compound on Endothelial Cell Function

Cell Line Stimulus Key Findings Reference
Human Umbilical Vein Endothelial Cells (HUVECs) Palmitate Ameliorated endothelial insulin resistance; Inhibited ROS-associated inflammation; Positively regulated IRS-1 phosphorylation; Restored Akt/eNOS activation and increased NO levels. nih.gov
Not Specified Not Specified Inhibited VCAM-1 cell surface expression at 2 μmol/L. acs.org

Inhibition of NADPH Oxidase Activity

This compound has been identified as an inhibitor of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase, a primary source of superoxide in the vascular wall. nih.gov In studies using vascular smooth muscle cells (VSMCs) from both normotensive Wistar Kyoto (WKY) rats and spontaneously hypertensive rats (SHR), this compound demonstrated inhibitory effects on NADPH oxidase activity. nih.govresearchgate.net The inhibitory effect was observed to increase with prolonged incubation times. nih.gov Research suggests that the inhibitory action of this compound on NADPH oxidase is likely attributable to its deconjugation and the subsequent release of its aglycone, free quercetin. nih.govresearchgate.net This biotransformation is supported by the finding that the inhibitory effect of the glucuronide was diminished in the presence of saccharolactone, a β-glucuronidase inhibitor. nih.govresearchgate.net

The mechanism of inhibition by the resulting aglycone has been characterized as non-competitive with respect to NADPH. nih.gov This action on NADPH oxidase allows quercetin and its metabolites to reduce superoxide generation more effectively than their direct oxygen radical scavenging properties might suggest. nih.gov Further research on feline esophageal epithelial cells showed that Quercetin-3'-O-β-D-glucuronopyranoside could inhibit ethanol-induced activation of NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS). nih.gov

Cell LineModel SystemObserved Effect of this compoundCitation
Vascular Smooth Muscle Cells (VSMCs)Wistar Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR)Inhibited NADPH oxidase activity in a concentration-dependent manner (≥10 µM). nih.govresearchgate.net
Feline Esophageal Epithelial CellsEthanol-Induced Damage ModelInhibited NADPH oxidase-derived ROS production. nih.gov

Anti-Proliferative and Chemopreventive Activities in Cancer Cell Lines

This compound has demonstrated anti-proliferative effects in human breast cancer cell lines. In a study investigating its impact on MCF-7 cells, this compound was found to inhibit cell growth in a dose-dependent manner. rsc.org However, its anticancer effect was less potent than that of its parent compound, quercetin, and its sulfated metabolite, quercetin-3'-sulfate. rsc.org The IC50 value, which represents the concentration required to inhibit cell growth by 50%, was determined to be 73.2 μM for this compound in MCF-7 cells. rsc.org

Further investigation into the mechanism of action revealed that this compound induces apoptosis, or programmed cell death. rsc.org After a 48-hour treatment with 100 μM of this compound, 48.0% of MCF-7 cancer cells entered the early phase of apoptosis. rsc.org This apoptotic induction was associated with a marginal generation of intracellular reactive oxygen species (ROS). rsc.org The compound was also found to mediate cell-cycle arrest, primarily at the S phase. rsc.org

Cell LineCompoundIC50 ValueKey FindingsCitation
MCF-7 (Human Breast Cancer)This compound73.2 μMInhibited cell growth, induced ROS-dependent apoptosis, and caused S-phase cell cycle arrest. rsc.org
MCF-7 (Human Breast Cancer)Quercetin23.1 μMMore potent anti-proliferative effect compared to its metabolites. rsc.org
MCF-7 (Human Breast Cancer)Quercetin-3'-sulfate27.6 μMMore potent anti-proliferative effect compared to the glucuronide metabolite. rsc.org

This compound has been shown to interfere with stress-related signaling pathways in cancer cells. Specifically, it inhibits the noradrenaline-promoted invasion of MDA-MB-231 human breast cancer cells by blocking β2-adrenergic receptor (β2-AR) signaling. researchgate.netnih.gov Noradrenaline, a stress catecholamine, can induce the generation of reactive oxygen species (ROS) and the expression of genes involved in cancer progression, such as matrix metalloproteinases (MMP-2 and MMP-9). researchgate.netnih.gov

In vitro studies demonstrated that a low concentration of this compound (0.1 μM) effectively suppressed several key steps in the β2-AR signaling cascade. researchgate.netnih.gov It inhibited the binding of noradrenaline to the β2-AR, thereby suppressing the downstream activation of cAMP and RAS. researchgate.netnih.gov This led to a reduction in ROS generation and the phosphorylation of ERK1/2. researchgate.netnih.gov Consequently, the expression of genes such as heme oxygenase-1 (HMOX1), MMP2, and MMP9 was decreased. researchgate.netnih.govchemfaces.com This modulation of β2-adrenergic signaling ultimately suppressed the invasion of MDA-MB-231 breast cancer cells, suggesting its potential as a dietary chemopreventive factor for stress-related cancers. researchgate.netnih.gov

Cell LineStimulantEffect of this compound (0.1 μM)PathwayCitation
MDA-MB-231 (Human Breast Cancer)NoradrenalineSuppressed ROS generation, cAMP and RAS activation, ERK1/2 phosphorylation, and expression of HMOX1, MMP2, and MMP9 genes.β2-Adrenergic Signaling researchgate.netnih.govchemfaces.com
MDA-MB-231 (Human Breast Cancer)NoradrenalineSuppressed cancer cell invasion and MMP-9 induction.β2-Adrenergic Signaling researchgate.netnih.gov

Renal Cell Cytoprotection in Toxicity Models

This compound has been identified as a key metabolite responsible for the nephroprotective effects observed with its parent compound, quercetin. nih.govnih.gov In studies evaluating its cytoprotective capacity against cisplatin-induced toxicity in renal tubular cell lines, this compound was the only metabolite among those tested (including quercetin 3-O-glucoside, rutin, tamarixetin, and isorhamnetin) that demonstrated a partial protective effect. nih.govnih.govresearchgate.net

The experiments were conducted on HK-2 and NRK-52E human and rat renal tubular cell lines, respectively. nih.govnih.gov Cells were pretreated with the compounds for 6 hours, followed by an 18-hour co-treatment with cisplatin. nih.govnih.gov While quercetin itself did not provide direct cytoprotection in this in vitro model, this compound partially prevented the cytotoxic effects of cisplatin. nih.govnih.govresearchgate.net This protective effect was observed to be moderate but significant, particularly at antiproliferative concentrations of cisplatin. nih.gov These findings suggest that this compound is at least partly responsible for the in vivo nephroprotective effects of quercetin against cisplatin-induced damage. nih.gov

Cell LineToxinTreatmentOutcomeCitation
HK-2 (Human Kidney)Cisplatin (10-300 µM)6h pretreatment with this compound, followed by 18h co-treatment.Partially prevented cisplatin-induced cytotoxicity. nih.govnih.gov
NRK-52E (Rat Kidney)Cisplatin (10-300 µM)6h pretreatment with this compound, followed by 18h co-treatment.Partially prevented cisplatin-induced cytotoxicity. nih.govnih.gov

Gastroprotective Effects on Epithelial Cell Integrity

Quercetin and its metabolites are known to exert protective effects on the gastrointestinal mucosa. nih.govwjgnet.com Quercetin-3'-O-β-D-glucuronopyranoside (QGC), a specific glucuronide of quercetin, has shown cytoprotective effects against ethanol-induced damage in feline esophageal epithelial cells. nih.gov Exposure to 10% ethanol (B145695) significantly decreased cell viability, an effect that was partially reversed by pretreatment with 50 µM of QGC. nih.gov The viability increased from 43.4% with ethanol alone to 65% when cells were incubated with QGC prior to and during ethanol treatment. nih.gov

The protective mechanism involves the inhibition of ROS generation and the subsequent downstream activation of the ERK 1/2 pathway, which is triggered by ethanol. nih.gov The compound was found to inhibit the production of hydrogen peroxide induced by ethanol. nih.gov This suggests that the gastroprotective activity of this compound is linked to its antioxidant properties and its ability to modulate cellular signaling pathways involved in cell death and survival. nih.gov Furthermore, quercetin in general has been shown to enhance epithelial barrier function by increasing the expression of tight junction proteins like claudin-4. researchgate.net

Cell LineStressorEffect of this compoundMechanismCitation
Feline Esophageal Epithelial Cells10% EthanolIncreased cell viability from 43.4% to 65%.Inhibition of ROS generation and downstream ERK 1/2 activation. nih.gov

Antidiabetic Potentials

This compound (Q3GA) has been identified as a potent inhibitor of α-glucosidase, an enzyme whose inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus. researchgate.netnih.gov In vitro studies have shown that Q3GA exhibits a reversible and mixed-mode inhibition of α-glucosidase activity, with a reported IC50 value of 108.11 ± 4.61 μM. researchgate.netnih.gov This inhibitory effect was found to be approximately 20 times higher than that of acarbose, a commonly used α-glucosidase inhibitor. researchgate.net

The mechanism behind this inhibition involves the spontaneous formation of a complex between Q3GA and the α-glucosidase enzyme. researchgate.netnih.govnrfhh.com This interaction is driven primarily by hydrogen bonding and van der Waals forces. researchgate.netnrfhh.com Molecular docking analyses have further elucidated this interaction, showing how Q3GA binds to the enzyme. researchgate.netnih.gov The formation of this complex leads to changes in the microenvironment and conformation of α-glucosidase, thereby inhibiting its enzymatic activity. researchgate.netnih.gov These findings highlight the potential of this compound as a natural inhibitor of α-glucosidase for diabetes management. researchgate.netnih.gov

EnzymeInhibitorIC50 ValueInhibition TypeMechanism of ActionCitation
α-GlucosidaseThis compound (Q3GA)108.11 ± 4.61 μMReversible, Mixed-ModeSpontaneous formation of a Q3GA-α-glucosidase complex via hydrogen bonding and van der Waals forces, altering enzyme conformation. researchgate.netnih.govnrfhh.com

Suppression of Non-Enzymatic Glycation Product Formation

In vitro investigations have demonstrated the significant potential of this compound (Q3GA) in mitigating the formation of non-enzymatic glycation products. researchgate.netnih.gov This process, also known as the Maillard reaction, involves the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of early and advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases.

Research has shown that this compound exhibits potent inhibitory effects on the formation of various glycation products, including fructosamine (B8680336), AGEs, and 5-hydroxymethylfurfural (B1680220) (5-HMF). researchgate.netnih.gov In a study utilizing an ovalbumin-fructose system as a glycation model, Q3GA demonstrated a strong capacity to suppress the generation of these compounds. researchgate.netnih.gov

Molecular docking analyses have provided insights into the potential mechanisms underlying the anti-glycation activity of this compound and its glycoside counterpart. These studies suggest that the compounds can bind to proteins, such as ovalbumin and α-Lactalbumin, through the formation of hydrogen bonds and van der Waals forces. researchgate.netnih.govspkx.net.cn This interaction is thought to occur within the hydrophobic pocket of the protein, effectively shielding the active amino acid residues from reacting with reducing sugars. researchgate.netnih.gov By occupying these potential glycation sites, this compound and its related compounds can hinder the initial steps of the glycation cascade, thus preventing the subsequent formation of AGEs. spkx.net.cn Specifically, in the case of α-Lactalbumin, Q3G was found to screen the potential glycosylation active sites Lys93 and Lys108. spkx.net.cn

The inhibitory action of this compound on non-enzymatic glycation is a key aspect of its bioactivity, highlighting its potential as an agent for mitigating glycation-related cellular damage.

Research Findings on the Suppression of Non-Enzymatic Glycation by Quercetin Glucuronide/Glucoside

CompoundModel SystemInhibited ProductsKey Findings
This compound (Q3GA)Ovalbumin-fructoseFructosamine, Advanced Glycation End products (AGEs), 5-hydroxymethylfurfural (5-HMF)Demonstrated strong suppression of the formation of measured glycation products. Molecular docking suggested binding to the hydrophobic pocket of ovalbumin. researchgate.netnih.gov
Quercetin-3-O-glucoside (Q3G)α-Lactalbumin-fructoseFructosamine, 5-hydroxymethylfurfural (5-HMF), BrowningSignificantly reduced browning and the formation of fructosamine and 5-HMF. The addition of 2 mM Q3G showed the strongest activity. Molecular docking indicated binding to active amino acids of α-Lactalbumin and screening of glycosylation sites. spkx.net.cn

In Vivo Research on Quercetin 3 Glucuronide Biological Effects Excluding Human Clinical Data

Evaluation of Antioxidant and Anti-inflammatory Efficacy in Animal Models

Quercetin-3'-glucuronide has demonstrated notable antioxidant and anti-inflammatory properties in various animal models. mdpi.comresearchgate.net Studies have shown that Q3G can effectively suppress inflammatory responses and oxidative stress. For instance, oral administration of Q3G in mice significantly suppressed ear edema induced by dimethyl benzene (B151609) and reduced peritoneal permeability caused by acetic acid, indicating potent anti-inflammatory activity. researchgate.net This has been attributed, in part, to its ability to inhibit the production of pro-inflammatory cytokines. nih.gov

The antioxidant effects of Q3G are linked to its capacity to scavenge free radicals and modulate endogenous antioxidant defense systems. nih.govmdpi.com Research in rat models has highlighted the ability of quercetin (B1663063) and its metabolites to protect against oxidative damage. cdnsciencepub.com While the aglycone form, quercetin, is a well-known antioxidant, its metabolite Q3G also contributes to these protective effects, suggesting that the biotransformation of quercetin does not eliminate its beneficial properties. mdpi.comresearchgate.net

Model Effect Key Findings Reference
MiceAnti-inflammatorySuppressed dimethyl benzene-induced ear edema and acetic acid-induced peritoneal permeability. researchgate.net
Rodent ModelsAntioxidantContributes to the overall antioxidant effects observed after quercetin administration. mdpi.com

Neurobehavioral and Cognitive Performance Enhancement in Rodent Studies

In rodent models, this compound has shown promise in enhancing neurobehavioral and cognitive functions. nih.govresearchgate.net Studies investigating its effects on Alzheimer's disease (AD)-like pathology in mice have yielded significant findings.

Research on an AD-like mouse model induced by amyloid-β (Aβ)₁₋₄₂ injection revealed that Q3G treatment attenuated neuroinflammation and brain insulin (B600854) resistance. nih.govresearchgate.net Furthermore, Q3G was found to ameliorate the accumulation of Aβ and the hyperphosphorylation of Tau protein, both of which are hallmarks of AD. nih.govresearchgate.net These molecular changes were accompanied by a reversal of cognitive impairments in the Aβ₁₋₄₂-induced mice. nih.govresearchgate.net The study also pointed to the restoration of CREB and BDNF levels in the hippocampus as a potential mechanism for these cognitive improvements. nih.govresearchgate.net

Modulation of Sleep Architecture and Quantity via GABAergic Pathways

A significant area of research has been the impact of this compound on sleep. Studies in rodent models suggest that Q3G can enhance both the quantity and quality of sleep, with evidence pointing towards its interaction with the GABAergic system. mdpi.comnih.govresearchgate.net

In a study using ICR mice and Sprague Dawley rats, an ethanolic extract of lotus (B1177795) leaf, containing a significant amount of Q3G, was found to increase sleep duration. mdpi.comnih.govresearchgate.net Further investigation with purified Q3G confirmed its sleep-promoting effects. Administration of Q3G led to a significant decrease in sleep latency and an increase in sleep duration. mdpi.com The mechanism of action appears to involve the GABA-A receptor, as ligand binding assays demonstrated that Q3G binds to this receptor. mdpi.comnih.gov This interaction with the GABAergic pathway is believed to be a key factor in its sedative and sleep-enhancing properties. mdpi.comnih.govresearchgate.net

Model Effect Key Findings Reference
ICR Mice & Sprague Dawley RatsSleep EnhancementIncreased sleep duration and quality, decreased sleep latency. mdpi.comnih.govresearchgate.net
Rodent ModelGABAergic ModulationBinds to GABA-A receptors, suggesting a mechanism for its sedative effects. mdpi.comnih.govresearchgate.net

Cardiovascular System Regulation and Endothelial Function in Animal Models

Quercetin and its metabolites, including this compound, have been investigated for their regulatory effects on the cardiovascular system and endothelial function in animal models. cdnsciencepub.comrsc.orgtandfonline.com While much of the research has focused on the parent compound, quercetin, the role of its metabolites is increasingly recognized.

In hypertensive animal models, quercetin has been shown to prevent endothelial dysfunction, reduce blood pressure, and decrease oxidative stress. cdnsciencepub.comtandfonline.com It is proposed that quercetin metabolites, such as Q3G, may act as transport forms of quercetin, delivering the active compound to target tissues where it can exert its effects. researchgate.net For instance, studies in rats have suggested that the deconjugation of quercetin glucuronide at the local level could be responsible for its vasorelaxant and hypotensive effects. rsc.org Research in ApoE−/− mice, a model for atherosclerosis, has shown that quercetin can attenuate the development of atherosclerosis and improve the bioavailability of nitric oxide (NO), a key molecule in endothelial function. rsc.org

Impact on Metabolic Syndrome Markers in Animal Models

Animal studies have explored the potential of quercetin and its metabolites to ameliorate markers of metabolic syndrome. researchgate.netmdpi.com In obese Zucker rats, a model for metabolic syndrome, quercetin treatment has been shown to reduce inflammation by inhibiting pro-inflammatory markers like TNF-α. researchgate.net

While direct studies on the isolated effects of this compound on metabolic syndrome markers are less common, the known anti-inflammatory and antioxidant properties of Q3G suggest it likely contributes to the beneficial effects observed with quercetin administration. mdpi.comresearchgate.net Research has shown that quercetin can improve various aspects of metabolic health, including reducing blood glucose levels and improving insulin sensitivity in diabetic animal models. mdpi.comacs.org

Influence on Muscle Metabolism in Animal Models

The influence of quercetin on muscle metabolism and atrophy has been a subject of investigation in animal models. tandfonline.comconditionmed.org While a meta-analysis of studies on quercetin supplementation in animal models of muscle atrophy did not find significant effects on muscle mass or function, it did reveal a protective effect on muscle fiber diameter and area. tandfonline.com

Mechanistic Elucidation of Quercetin 3 Glucuronide at Molecular and Cellular Levels

Interactions with Protein Kinases (e.g., JNK, MAPK)

Quercetin-3'-glucuronide (QG) has been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), a family of protein kinases critical for regulating cellular responses to a variety of external stimuli. Specifically, its interaction with c-Jun N-terminal kinases (JNK) and Extracellular signal-regulated kinases (ERK) has been investigated in inflammatory contexts.

In lipopolysaccharide (LPS)-challenged RAW264.7 macrophage cells, QG significantly suppresses the phosphorylation of JNK and ERK in a concentration-dependent manner. nih.govnih.govresearchgate.net This inhibitory action on the JNK and ERK signaling pathways is a key mechanism behind its anti-inflammatory effects. nih.govnih.gov Interestingly, in this model, QG did not show a significant effect on p38, another member of the MAPK family, suggesting a degree of selectivity in its interactions. nih.govresearchgate.net The suppression of these kinase pathways leads to a downstream reduction in the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Table 1: Effect of this compound on MAPK Signaling

Cell Line Stimulus Target Kinase Observed Effect Downstream Consequence
RAW264.7 Macrophages LPS JNK Attenuation of Phosphorylation Suppression of inflammatory response
RAW264.7 Macrophages LPS ERK Attenuation of Phosphorylation Suppression of inflammatory response

Regulation of Insulin (B600854) Receptor Substrate-1 (IRS-1) Function

This compound plays a significant role in modulating insulin signaling, particularly through its action on Insulin Receptor Substrate-1 (IRS-1). In studies using human umbilical vein endothelial cells, both quercetin (B1663063) and its metabolite, this compound, have been found to be equally effective in improving endothelial insulin resistance. nih.gov

The mechanism involves the positive regulation of both serine and tyrosine phosphorylation of IRS-1. nih.govresearchgate.net This facilitation of the insulin phosphoinositide 3-kinase (PI3K) signaling pathway helps to counteract the negative effects of inflammation on insulin sensitivity. By restoring the function of IRS-1 and the downstream activation of Akt/eNOS, this compound helps to increase insulin-mediated nitric oxide (NO) production, a key factor in endothelial function. nih.gov This beneficial regulation of IRS-1 function highlights its potential in ameliorating conditions associated with insulin resistance. nih.gov

Transcriptional Control and Gene Expression Modulation (e.g., C/EBPβ, ApoB)

The influence of this compound on transcriptional control has been explored, particularly in the context of lipid metabolism. Research involving the regulation of apolipoprotein B (apoB), a key protein in the assembly and secretion of lipoproteins, has provided insight into its mechanism.

In a study using human intestinal epithelial Caco-2 cells, the parent compound quercetin was found to downregulate both the mRNA and protein levels of apoB. plos.orgnih.gov This effect was traced to the inhibition of the transcriptional activity of CCAAT/enhancer-binding protein beta (C/EBPβ). plos.orgnih.govsemanticscholar.org However, when these cells were exposed to this compound, described as a cell-impermeable form, no significant change in apoB mRNA was observed. plos.orgnih.govsemanticscholar.org This finding suggests that the direct effect on C/EBPβ and subsequent apoB gene expression is an intracellular action of the aglycone, quercetin, rather than its glucuronidated metabolite acting from the extracellular space. plos.orgnih.gov

Activation of the Nrf2/Heme Oxygenase-1 (HO-1) Pathway

A key mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, a critical cellular defense system against oxidative stress.

In feline esophageal epithelial cells, Quercetin-3-O-beta-D-glucuronopyranoside (QGC) was shown to induce the expression of HO-1. nih.gov This induction is mediated by the translocation of Nrf2 to the nucleus. nih.gov The activation of this pathway enhances the antioxidant enzyme defense system, helping to protect cells from damage. nih.gov The signaling cascades involved in this activation include both the ERK and PI3K-Akt pathways. nih.gov The ability of this compound to upregulate the Nrf2/HO-1 axis is a significant component of its cytoprotective effects.

Cross-Talk with ERK and PI3K-Akt Signaling Cascades

This compound demonstrates significant cross-talk with the Extracellular signal-regulated kinase (ERK) and Phosphatidylinositol 3-kinase (PI3K)-Akt signaling cascades, which are central to cell proliferation, survival, and metabolism.

As mentioned previously, the activation of the Nrf2/HO-1 pathway by this compound in esophageal epithelial cells involves both ERK and PI3K-Akt signaling. nih.gov Furthermore, in neural stem cells (NSCs), this compound (Q3GA) has been shown to increase cell proliferation by promoting the phosphorylation of Akt. nih.gov The use of a PI3K/Akt inhibitor, LY294002, reversed the Q3GA-induced increase in Akt phosphorylation and cell proliferation, confirming the pathway's importance. nih.gov In contrast to its metabolite, the parent compound quercetin was found to decrease Akt phosphorylation in the same cell type. nih.gov This highlights a critical difference in the biological activity between quercetin and its primary metabolite, with this compound promoting cell viability and proliferation through the PI3K-Akt pathway. nih.gov

Table 2: Role of this compound in ERK and PI3K-Akt Signaling

Cell Type Pathway Modulated Upstream/Downstream Effect Functional Outcome
Feline Esophageal Epithelial Cells ERK and PI3K-Akt Activation leads to Nrf2 translocation Induction of HO-1 expression

Influence on Apoptotic and Pyroptotic Cell Death Pathways

This compound exerts a significant influence on programmed cell death pathways, including apoptosis and pyroptosis. In studies on pulmonary injury, Quercetin-3-glucuronide (Q3G) has demonstrated protective effects by modulating these pathways.

In human lung fibroblasts, Q3G exhibited anti-apoptotic effects, which are thought to be mediated through the inhibition of the mitochondrial apoptosis pathway. nih.gov In contrast, its parent compound, quercetin, has been shown to induce apoptosis in other cell types by increasing the cleavage of caspase-3 and PARP. nih.gov Q3G also shows anti-inflammatory effects by reducing the activation of the NLRP3 inflammasome, a key step in the pyroptosis pathway. nih.gov This leads to a reduction in pyroptotic cell death. nih.gov These findings suggest that Q3G can protect cells from injury by concurrently downregulating both apoptotic and pyroptotic cell death. nih.gov

Ligand Binding Studies with Receptor Systems (e.g., GABA A Receptors)

The interaction of quercetin and its derivatives with neurotransmitter receptors, such as γ-aminobutyric acid (GABA) receptors, has been a subject of study. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important pharmacological targets. mdpi.com

Research on the effects of quercetin glycosides on GABAC receptor channel activity, a subtype of GABA receptors, has shown that both quercetin and its glycosides can inhibit the GABA-induced inward current (I GABA). nih.gov This inhibitory effect was found to be noncompetitive and voltage-insensitive, indicating that these compounds likely interact with an allosteric site on the receptor, different from the GABA binding site itself. nih.gov While specific binding studies focusing solely on this compound with GABA A receptors are limited, the evidence from related glycosides suggests a modulatory role. The antagonistic effects of quercetin on GABA A ρ1 receptors have been noted, though the precise mechanism, whether through redox actions or allosteric interaction, is still being fully elucidated. mdpi.com

Table of Mentioned Compounds

Compound Name Abbreviation
This compound QG, Q3G, Q3GA, QGC
c-Jun N-terminal kinases JNK
Mitogen-Activated Protein Kinases MAPK
Extracellular signal-regulated kinases ERK
Inducible nitric oxide synthase iNOS
Cyclooxygenase-2 COX-2
Insulin Receptor Substrate-1 IRS-1
Phosphoinositide 3-kinase PI3K
Nitric oxide NO
Apolipoprotein B ApoB
CCAAT/enhancer-binding protein beta C/EBPβ
Nuclear factor erythroid 2-related factor 2 Nrf2
Heme Oxygenase-1 HO-1
Protein kinase B Akt
NLRP3 inflammasome NLRP3
Poly (ADP-ribose) polymerase PARP

Regulation of AMPK and mTOR Phosphorylation Pathways

The mechanistic elucidation of this compound's role at the molecular and cellular levels reveals a nuanced interaction with key regulatory pathways, particularly concerning the phosphorylation of AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR). While a substantial body of research exists for its aglycone precursor, quercetin, the direct effects of this compound on these specific pathways are less extensively documented. However, available studies provide insights into its potential modulatory effects, either through direct interaction or indirect mechanisms, including intracellular metabolism.

A significant consideration in understanding the cellular effects of this compound is its potential for intracellular conversion back to quercetin. Research has shown that this compound can be absorbed by hypertrophied adipocytes and undergo metabolism, to some extent, into quercetin nih.gov. This intracellular deconjugation suggests that some of the biological activities attributed to the glucuronide form may, in fact, be mediated by the resulting aglycone.

Regulation of AMPK Phosphorylation

Current scientific literature lacks direct evidence detailing the specific mechanisms by which this compound directly regulates the phosphorylation of AMPK. The majority of studies on the activation of the AMPK pathway by flavonoids have centered on quercetin. Quercetin has been shown to activate AMPK, which in turn can inhibit mTOR and stimulate autophagy researchgate.net.

Given the intracellular conversion of this compound to quercetin, it is plausible that this compound may indirectly influence AMPK activity. Once absorbed by the cell, it can be metabolized into quercetin, which is a known activator of the AMPK signaling pathway nih.gov. This indirect mechanism would therefore be dependent on the rate and extent of its intracellular deconjugation.

Regulation of mTOR Phosphorylation

The regulation of the mTOR signaling pathway by this compound appears to be indirect, primarily through the modulation of upstream signaling molecules such as Akt, also known as protein kinase B. The PI3K/Akt signaling pathway is a critical upstream regulator of mTOR.

Research on the effects of Quercetin-3-O-glucuronide (Q3GA) in neural stem cells has demonstrated that this metabolite can increase the phosphorylation of Akt nih.gov. In contrast, its aglycone, quercetin, was found to decrease Akt phosphorylation in the same cell type nih.gov. The activation of Akt by this compound suggests a potential for the subsequent activation of the mTOR pathway. This is further supported by findings that the PI3K/Akt inhibitor LY294002 could reverse the effects of Q3GA on cyclin D1 expression, a downstream target of the Akt pathway nih.gov.

While direct phosphorylation of mTOR by this compound has not been explicitly demonstrated, its ability to enhance Akt phosphorylation provides a clear mechanistic link to the potential upregulation of mTOR signaling.

Detailed Research Findings

While direct data on AMPK and mTOR is limited, studies on related signaling pathways provide context for the cellular activity of this compound.

In lipopolysaccharide (LPS)-challenged RAW264.7 macrophage cells, this compound (QG) was found to significantly attenuate the phosphorylation of JNK (c-Jun N-terminal kinases) and ERK (extracellular signal-regulated kinases) in a concentration-dependent manner, with no significant effect on p38 phosphorylation nih.gov. This suggests that its anti-inflammatory effects are mediated through the suppression of the JNK and ERK signaling pathways nih.gov.

The following tables summarize the key findings from in vitro studies on the effects of this compound on protein phosphorylation.

Table 1: Effect of Quercetin-3-O-glucuronide on Akt Phosphorylation in Neural Stem Cells

Treatment Outcome Implication for mTOR Pathway Reference
Quercetin-3-O-glucuronide (Q3GA) Increased Akt phosphorylation Potential for indirect activation nih.gov
Quercetin Decreased Akt phosphorylation Potential for indirect inhibition nih.gov

Table 2: Effect of this compound on MAPK Phosphorylation in LPS-stimulated RAW264.7 Cells

Target Protein Effect of this compound (QG) Concentration Dependence Reference
JNK Significant attenuation of phosphorylation Yes nih.gov
ERK Significant attenuation of phosphorylation Yes nih.gov
p38 No significant effect on phosphorylation N/A nih.gov

Advanced Analytical and Methodological Approaches in Quercetin 3 Glucuronide Research

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to isolating Quercetin-3'-glucuronide from other related compounds and assessing its purity. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the predominant techniques employed in this field.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely utilized technique for the quantitative determination of this compound in various samples, including plant extracts and biological fluids nih.gov. The separation is typically achieved on a reversed-phase C18 column ipb.pt. Methodologies often involve a gradient elution system using a mobile phase consisting of an aqueous solvent (often acidified with formic, acetic, or trifluoroacetic acid) and an organic solvent, most commonly acetonitrile (B52724) or methanol ipb.pt.

For instance, one validated HPLC method for quantifying this compound in Polygonum perfoliatum L. utilized a C18 column with a gradient of methanol and 0.05% phosphoric acid, achieving successful separation within 30 minutes . Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, with detection wavelengths set around 258 nm or 370 nm to maximize sensitivity for this compound researchgate.net. The validation of these HPLC methods is crucial and typically involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) nih.govmdpi.com.

Interactive Table 1: Validation Parameters for HPLC-Based Quantification of this compound This table summarizes key performance characteristics from a validated HPLC-UVD method.

ParameterValue for this compoundReference
Linearity Range14.625 - 468 µg/mL mdpi.com
Correlation Coefficient (R²)1.0000 nih.govmdpi.com
LOD0.486 µg/mL nih.gov
LOQ1.472 µg/mL nih.gov
Intra-day Precision (RSD%)0.11 - 0.56% nih.gov
Inter-day Precision (RSD%)0.26 - 0.68% nih.gov
Mean Recovery (Accuracy)102.6% nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Advancements

UHPLC represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. These improvements are due to the use of columns packed with smaller particles (typically under 2 µm). In this compound research, UHPLC is often coupled with mass spectrometry for comprehensive profiling and pharmacokinetic studies nih.gov.

A representative UHPLC method for analyzing flavonols, including this compound, might use a polar C18 column with a rapid gradient elution. For example, a method used a mobile phase of water and acetonitrile, both acidified with 0.1% formic acid, with a flow rate of 0.5 mL/min mdpi.com. The enhanced separation efficiency of UHPLC is particularly valuable when analyzing complex biological samples, such as human plasma, to identify and quantify various quercetin (B1663063) metabolites simultaneously ucdavis.edu. The development of UHPLC-MS/MS methods has been instrumental in comparing the pharmacokinetic profiles of quercetin and this compound, revealing that the glucuronide is the predominant form detected in plasma after oral administration of either compound nih.gov.

Mass Spectrometry for Structural Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical technique that provides critical information on the molecular weight and structure of this compound. When coupled with chromatographic separation, it offers unparalleled specificity and sensitivity.

Electrospray Ionization-Tandem Mass Spectrometry (ESI/MS/MS)

Electrospray ionization-tandem mass spectrometry (ESI/MS/MS) is a cornerstone for the structural confirmation and sensitive quantification of this compound ipb.ptresearchgate.net. This technique is typically operated in negative ion mode, which readily deprotonates the molecule to form the precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 477 nih.gov.

In MS/MS analysis, this precursor ion is fragmented, yielding a characteristic product ion spectrum. The most prominent fragment observed corresponds to the loss of the glucuronic acid moiety (176 Da), resulting in a product ion at m/z 301, which represents the quercetin aglycone ipb.ptresearchgate.net. Further fragmentation of the aglycone ion can produce other minor, but characteristic, ions ipb.pt. For quantitative studies, a highly sensitive and selective technique called Multiple Reaction Monitoring (MRM) is often employed. In MRM, specific precursor-to-product ion transitions are monitored. For this compound, the transition of m/z 477 → 300 or m/z 477 → 301 is frequently used for quantification and confirmation, respectively nih.gov.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS/MS)

Quadrupole Time-of-Flight (QTOF) mass spectrometry provides high-resolution, accurate mass measurements, which are invaluable for the unambiguous identification of compounds. UHPLC coupled with QTOF MS/MS is a powerful combination for profiling quercetin metabolites in complex biological matrices like human plasma ucdavis.edu.

The high mass accuracy of QTOF allows for the determination of the elemental composition of the parent ion and its fragments. For this compound, a high-resolution measurement of the precursor ion can confirm its molecular formula as C₂₁H₁₈O₁₃ nih.gov. The TOF-MS/MS spectrum provides accurate mass data for fragment ions, further solidifying the structural identification. The primary fragment is the deprotonated quercetin aglycone ion at an accurate m/z of 301.0356, with other low-intensity fragments corresponding to specific parts of the quercetin structure, such as those at m/z 178.9986 and 151.0037 ucdavis.edumassbank.eu. This level of precision is crucial for distinguishing between isomers and identifying unknown metabolites in exploratory studies ucdavis.edu.

Interactive Table 2: High-Resolution Mass Spectrometry Fragmentation Data for this compound ([M-H]⁻) This table presents characteristic ions observed in MS/MS analyses, showcasing the fragmentation pattern used for identification.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Identity of FragmentTechniqueReference
477.0674301.0356[Quercetin aglycone - H]⁻QTOF massbank.eu
477.0708273.0406[Aglycone - H - CO]⁻QTOF nih.gov
477.0708178.9986Ring A fragmentQTOF ucdavis.edu
477.0708151.0037Ring A fragmentQTOF ucdavis.edunih.gov
477301[Quercetin aglycone - H]⁻ESI/MS/MS ipb.pt
477273[Aglycone - H - CO]⁻ESI/MS/MS ipb.pt

Spectroscopic Methods for Molecular Interaction Analysis

Beyond identification and quantification, spectroscopic methods are employed to investigate the molecular interactions between this compound and biological macromolecules, such as proteins and enzymes. These studies provide insight into its mechanisms of action.

Techniques like fluorescence spectroscopy and UV-Vis absorption spectroscopy are powerful tools for this purpose nih.gov. For example, research has shown that this compound can inhibit the activity of α-glucosidase, an enzyme relevant to type 2 diabetes nih.gov. Spectroscopic analysis revealed that this inhibition occurs through the spontaneous formation of a complex between the glucuronide and the enzyme. This interaction, driven by hydrogen bonds and van der Waals forces, alters the microenvironment and conformation of the α-glucosidase enzyme, leading to its inhibition nih.gov. Molecular docking studies can complement these spectroscopic findings by predicting the specific binding sites and interactions at an atomic level nih.gov.

In Vitro Cell-Based Assay Systems for Bioactivity Profiling

In vitro cell-based assays are fundamental tools for the initial screening and detailed mechanistic investigation of this compound's biological effects. These systems allow for the controlled examination of its influence on cell viability, gene and protein expression, and specific enzyme activities.

Cell viability and cytotoxicity assays are employed to determine the concentration-dependent effects of this compound on cell survival and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method for this purpose.

Research has shown that Q3GA exhibits a high safety range in various cell types. In human (HK-2) and rat (NRK-52E) renal tubular cells, Q3GA was found to be the metabolite with the highest safety margin compared to quercetin and other derivatives, with the highest non-toxic concentrations being 25 μM and 200 μM, respectively. nih.gov In studies assessing its protective potential, Q3GA partially prevented the cytotoxicity induced by the chemotherapy drug cisplatin in HK-2 cells. researchgate.netresearchgate.net

In the context of osteoarthritis research, MTT assays on human chondrocytes and SW1353 chondrosarcoma cells demonstrated that Q3GA did not adversely affect cell viability at various concentrations over 24 or 48 hours. nih.gov Furthermore, in studies on neural stem cells (NSCs), Q3GA was found to increase BrdU-positive cell proliferation, highlighting its potential role in neurogenesis. nih.gov

Table 1: Summary of Cell Viability and Cytotoxicity Assay Findings for this compound

Cell Line Assay Type Key Findings Reference
HK-2 (Human Kidney) MTT Highest non-toxic concentration was 25 μM. Partially prevented cisplatin-induced cytotoxicity. nih.govresearchgate.net
NRK-52E (Rat Kidney) MTT Highest non-toxic concentration was 200 μM. nih.gov
Human Chondrocytes MTT Did not affect cell viability at concentrations up to 160 μM. nih.gov
SW1353 (Human Chondrosarcoma) MTT Did not affect cell viability at concentrations up to 160 μM. nih.gov

Western blotting and gene expression analyses, such as quantitative real-time PCR (qRT-PCR) and microarray analysis, are pivotal in uncovering the molecular mechanisms underlying the bioactivity of this compound. These techniques measure changes in protein and mRNA levels, respectively, in response to treatment with the compound.

In studies on inflammation, Q3GA has been shown to modulate the expression of key inflammatory and matrix-degrading proteins. In interleukin-1β (IL-1β) stimulated human chondrocytes, Q3GA treatment led to a significant decrease in the protein and mRNA expression of matrix metalloproteinases (MMP3, MMP13), ADAMTS5, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX2). nih.gov Conversely, it increased the expression of extracellular matrix components like Collagen type II (Col2a1) and Aggrecan (Acan). nih.gov Mechanistic studies revealed these effects were partly mediated through the inhibition of the NF-κB pathway, as evidenced by reduced phosphorylation of p65, and activation of the Nrf2 pathway. nih.gov

In human macrophages, microarray analysis revealed that Q3GA affects the gene expression profile, reducing the transcription of genes involved in inflammation, such as pro-inflammatory interleukins, and enzymes involved in oxidative stress. nih.gov It was found to enhance the anti-inflammatory properties of M2a macrophages by further down-regulating pro-inflammatory genes. nih.gov

In the context of neuroscience, Q3GA treatment of neural stem cells resulted in increased phosphorylation of Akt and higher expression of cyclin D1, proteins crucial for cell proliferation. nih.gov It also increased the mRNA expression of the chemokine receptor CXCR4, which is involved in cell migration. nih.gov In rat osteoblast-like cells, Q3GA was found to increase the mRNA levels of Bone Sialoprotein (BSP), a key protein in bone mineralization. nih.gov

Table 2: Selected Targets of this compound Identified by Western Blot and Gene Expression Analysis

Cell Model Analytical Method Target Effect Reference
Human Chondrocytes Western Blot / qRT-PCR MMP13, MMP3, ADAMTS5, iNOS, COX2 Down-regulation nih.gov
Col2a1, ACAN Up-regulation nih.gov
Western Blot p-p65 (NF-κB pathway) Down-regulation nih.gov
Human Macrophages (M1, M2a) Microarray Pro-inflammatory interleukins, Oxidative stress enzymes Down-regulation nih.gov
Neural Stem Cells Western Blot p-Akt, Cyclin D1 Up-regulation nih.gov
qRT-PCR CXCR4 Up-regulation nih.gov

Enzyme activity assays are used to determine if this compound can directly interact with and modulate the function of specific enzymes. These assays are critical for identifying the compound as a potential inhibitor or activator, which can explain its therapeutic effects.

One area of significant findings is in the management of carbohydrate metabolism. Q3GA has been identified as a reversible and mixed-mode inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates. nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 108.11 ± 4.61 μM. nih.gov This inhibitory action is attributed to the spontaneous formation of a complex between Q3GA and the enzyme, driven by hydrogen bonding and van der Waals forces, which alters the enzyme's conformation. nih.gov

Q3GA has also been evaluated for its effects on drug-metabolizing enzymes. It exhibited weak inhibitory effects on several human UDP-glucuronosyltransferase (UGT) isoforms, which are crucial for the metabolism of many drugs and endogenous compounds. spandidos-publications.com The IC50 values for UGT1A1, UGT1A3, and UGT1A6 were 45.21 μM, 106.5 μM, and 51.37 μM, respectively. spandidos-publications.com Additionally, Q3GA has been identified as an inhibitor of the α2c adrenergic receptor, with a reported Ki of 4,060 nM. caymanchem.com

Table 3: Enzyme Inhibition Profile of this compound

Enzyme Inhibition Type IC50 / Ki Value Reference
α-Glucosidase Reversible, Mixed-mode IC50: 108.11 μM nih.gov
UGT1A1 Weak Inhibition IC50: 45.21 μM spandidos-publications.com
UGT1A3 Weak Inhibition IC50: 106.5 μM spandidos-publications.com
UGT1A6 Weak Inhibition IC50: 51.37 μM spandidos-publications.com

Electrophysiological and Neurochemical Techniques in Animal Models

To understand the effects of this compound on the central nervous system, researchers utilize electrophysiological and neurochemical techniques in animal models. These methods provide insights into its impact on neuronal communication and brain chemistry.

Electrophysiological studies have demonstrated that Q3GA can modulate synaptic plasticity, a key cellular mechanism for learning and memory. In a mouse model of Alzheimer's disease, treatment with Q3GA significantly improved deficits in basal synaptic transmission and long-term potentiation (LTP) in the hippocampus. nih.govresearchgate.net LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously and is widely considered a major cellular mechanism underlying memory.

Neurochemical analyses in animal models complement these findings by identifying the molecular pathways involved. The improvements in synaptic function were suggested to be linked to the activation of the c-Jun N-terminal kinases (JNK) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net Further neurochemical studies in mice showed that Q3GA could reverse a scopolamine-induced reduction in Akt phosphorylation in the hippocampus, a key signaling protein for neuronal survival and plasticity. nih.gov Pharmacokinetic studies have confirmed that after intravenous administration in rats, Q3GA can be detected in the brain, indicating its ability to cross the blood-brain barrier. nih.gov Its potential to modulate neurotransmitter systems is also supported by findings that it may enhance sleep through a GABAergic mechanism in rodents. mdpi.com

Table of Mentioned Compounds

Compound Name Abbreviation
This compound Q3GA
Quercetin -
Cisplatin -
Interleukin-1β IL-1β
Matrix Metalloproteinase 3 MMP3
Matrix Metalloproteinase 13 MMP13
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 ADAMTS5
Inducible Nitric Oxide Synthase iNOS
Cyclooxygenase-2 COX2
Collagen type II alpha 1 chain Col2a1
Aggrecan Acan
Nuclear Factor kappa-light-chain-enhancer of activated B cells NF-κB
Nuclear factor erythroid 2-related factor 2 Nrf2
Protein Kinase B Akt
Cyclin D1 -
C-X-C Motif Chemokine Receptor 4 CXCR4
Bone Sialoprotein BSP
UDP-glucuronosyltransferase 1A1 UGT1A1
UDP-glucuronosyltransferase 1A3 UGT1A3
UDP-glucuronosyltransferase 1A6 UGT1A6
Scopolamine -
c-Jun N-terminal kinases JNK

Synthetic and Biotechnological Strategies for Quercetin 3 Glucuronide Production

Chemical Synthesis Approaches for Quercetin (B1663063) Glucuronides

Chemical synthesis offers a pathway to produce specific quercetin glucuronides that may be difficult to isolate from natural sources or produce biologically. The primary obstacle in the chemical synthesis of a single monoglucuronide of quercetin is the presence of five potential glucuronidation sites (the hydroxyl groups at positions 3, 3', 4', 5, and 7). nih.gov To achieve regioselectivity, complex strategies involving the protection and deprotection of various hydroxyl groups are necessary.

Regioselective Glycosylation and Derivatization Strategies

Achieving the synthesis of Quercetin-3'-glucuronide requires a multi-step process that meticulously protects the other reactive hydroxyl groups to ensure the glucuronic acid moiety is attached specifically at the 3'-position.

One successful approach involves the selective protection of the hydroxyl groups, followed by glycosylation and subsequent oxidation. For instance, a method has been developed based on the sequential and selective protection of the hydroxyl functions to allow for selective glucosylation, which is then followed by a TEMPO-mediated oxidation of the glucoside to the corresponding glucuronide. nih.gov A key intermediate in this process is a tribenzylated quercetin derivative where the 3', 4', and 7 positions are protected. Selective glycosylation of the B ring can be performed on this protected intermediate. nih.gov Following the coupling reaction, deprotection of the sugar moiety and selective oxidation of the primary alcohol lead to the formation of Quercetin-3'-O-β-D-glucuronide with a reported yield of 24%. nih.gov

Table 1: Comparison of Chemical Synthesis Strategies for this compound
StrategyKey Reagents/IntermediatesReported Overall YieldReference
Selective Protection, Glucosylation, and OxidationTribenzylated quercetin, Acetobromoglucose, TEMPO catalyst24% nih.gov
Selective Acid GlucuronidationProtected quercetin, Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate trichloroacetimidate11% nih.govmdpi.com
Glucuronidation with Bromide DonorProtected quercetin, Glucosyluronate bromide, Silver oxide40% (with byproduct formation) mdpi.com
This table summarizes different chemical synthesis approaches for producing this compound, highlighting the key reagents and reported yields.

Microbial Engineering and Fermentation for Enhanced Biosynthesis

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae represents a cutting-edge strategy for the de novo biosynthesis of valuable plant secondary metabolites, including specific flavonoid glycosides. frontiersin.orgmdpi.com This approach involves constructing artificial biosynthetic pathways in a microbial host, enabling the production of the target compound from simple carbon sources like glucose.

The production of this compound via this method requires two key components: the biosynthesis of the quercetin aglycone and the availability of both the UDP-glucuronic acid (UDPGA) donor and a UGT with the correct regioselectivity.

Engineering the Quercetin Pathway : Scientists have successfully engineered E. coli and yeast to produce quercetin by introducing a series of genes from plants and other microorganisms. This typically involves establishing the phenylpropanoid pathway to produce p-coumaroyl-CoA, followed by the action of chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS) to convert it to quercetin. frontiersin.org

Ensuring UDPGA Supply : The microbial host must also be engineered to provide a sufficient intracellular pool of UDPGA. This can be achieved by overexpressing endogenous genes, such as UDP-glucose 6-dehydrogenase, which converts UDP-glucose into UDPGA. researchgate.netoup.com

Introducing a Regiospecific UGT : The final and most critical step is the introduction of a UGT that specifically catalyzes glucuronidation at the 3'-position of quercetin. This remains a significant area of research, focused on discovering and characterizing new UGTs from various plant species.

Fermentation technology is crucial for optimizing the production from engineered microbes. By carefully controlling fermentation conditions such as temperature, pH, aeration, and nutrient feeding strategies (e.g., fed-batch fermentation), the biomass of the microbial cell factory and the final product titer can be significantly enhanced. mdpi.com Furthermore, fermentation can also be used to modify existing quercetin glycosides. For example, treating onion extract, which contains quercetin glucosides, with enzymes from Aspergillus kawachii during fermentation resulted in the cleavage of certain glucose moieties and an increase in other forms, demonstrating the potential of fermentation to structurally transform flavonoids. nih.gov

Table 3: Key Components for Microbial Biosynthesis of this compound
ComponentStrategyExample Genes/EnzymesReference
Quercetin Aglycone ProductionReconstitution of the plant flavonoid pathway in a microbial host (e.g., E. coli, S. cerevisiae).CHS, CHI, F3H, F3'H, FLS frontiersin.org
UDP-Glucuronic Acid (UDPGA) SupplyOverexpression of genes involved in the UDP-sugar pathway.UDP-glucose 6-dehydrogenase researchgate.netoup.com
Regioselective GlucuronidationExpression of a plant-derived UDP-glucuronosyltransferase (UGT) with specificity for the 3'-OH group.Novel UGTs (subject of ongoing research) researchgate.netoup.com
Process OptimizationControlled fed-batch fermentation to maximize biomass and product yield.N/A mdpi.com
This table details the essential elements and strategies required for the successful microbial engineering and fermentation-based production of this compound.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Potentials

While Quercetin-3'-glucuronide has demonstrated antioxidant, anti-inflammatory, and neuroprotective properties, its full spectrum of biological activities remains to be uncovered. Future research will likely focus on exploring its potential in novel therapeutic areas. For instance, its role in modulating the gut microbiome and its subsequent impact on systemic health is a promising area of investigation. Preliminary studies have suggested that flavonoid metabolites can influence gut microbial composition and function, which in turn can affect various physiological processes, from immune responses to metabolic regulation.

Furthermore, the potential of this compound in age-related diseases warrants deeper exploration. Its antioxidant and anti-inflammatory effects could be beneficial in mitigating the chronic low-grade inflammation associated with aging, often termed "inflammaging." Investigating its effects on cellular senescence, a key driver of aging and age-related pathologies, could reveal new therapeutic strategies for promoting healthy aging.

Deeper Characterization of this compound Specific Molecular Targets

A critical area for future research is the precise identification and characterization of the molecular targets of this compound. While some pathways have been implicated, a comprehensive understanding of its direct protein interactions is lacking. Advanced proteomics and chemoproteomics approaches could be employed to identify the specific binding partners of this compound within different cell types.

For example, studies have shown that this compound can modulate signaling pathways such as the Akt pathway, which is crucial for cell survival and proliferation nih.gov. Further research should aim to pinpoint the exact components of this and other pathways that are directly targeted by the compound. Understanding these specific molecular interactions will be instrumental in designing more targeted and effective therapeutic interventions. A recent study has started to unravel these complexities by using network pharmacology and molecular docking to identify potential targets in the context of Alzheimer's disease nih.gov.

Investigation of Synergistic Effects with Other Bioactive Compounds

Future studies should explore the combined effects of this compound with other flavonoids, polyphenols, and vitamins. For example, research has shown that combinations of phenolic and flavonoid compounds can exhibit significant synergistic antioxidant effects researchgate.netrjpharmacognosy.ir. Understanding these interactions could lead to the development of optimized dietary recommendations or novel combination therapies for various diseases.

Potential Synergistic Interactions of Quercetin (B1663063) with Other Compounds
Compound CombinationObserved EffectPotential Therapeutic Application
Quercetin and Gallic AcidEnhanced Antioxidant Activity researchgate.netrjpharmacognosy.irConditions associated with oxidative stress
Quercetin and Caffeic AcidIncreased Antioxidant Capacity researchgate.netrjpharmacognosy.irNeurodegenerative and cardiovascular diseases
Quercetin and RutinPotentiated Anti-inflammatory EffectsInflammatory disorders

Understanding the Impact of Individual Variability on this compound Metabolism and Bioactivity

Significant interindividual variations in the metabolism and bioavailability of quercetin and its metabolites have been observed researchgate.net. These variations can be attributed to a combination of genetic factors (e.g., polymorphisms in metabolizing enzymes), differences in gut microbiota composition, and dietary habits researchgate.net.

Future research should focus on elucidating the specific factors that contribute to this variability. Genome-wide association studies (GWAS) could help identify genetic variants that influence the activity of enzymes involved in this compound metabolism. Furthermore, metagenomic and metabolomic analyses of the gut microbiome will be essential to understand its role in the biotransformation of quercetin and the subsequent bioactivity of its metabolites. This knowledge will be critical for developing personalized nutrition strategies.

Methodological Advancements for Enhanced Detection and Analysis in Biological Samples

Accurate and sensitive detection of this compound and its various metabolites in biological matrices such as plasma, urine, and tissues is fundamental for pharmacokinetic and pharmacodynamic studies. While high-performance liquid chromatography (HPLC) coupled with various detectors is commonly used, there is a continuous need for methodological advancements nih.govresearchgate.netpreprints.orgresearchgate.net.

The development of more sensitive and high-throughput analytical techniques, such as advanced mass spectrometry-based methods, will enable more precise quantification of low-abundance metabolites and provide a more comprehensive picture of quercetin metabolism. Furthermore, the development of non-invasive or minimally invasive sampling methods would be highly beneficial for clinical studies.

Analytical Methods for this compound Detection
Analytical TechniqueAdvantagesLimitationsReference
HPLC-UVDGood linearity and specificity for quantification. nih.govresearchgate.netpreprints.orgMay lack the sensitivity of mass spectrometry-based methods. nih.govresearchgate.netpreprints.org
HPLC-MSHigh sensitivity and specificity, allowing for the detection of metabolites in complex matrices. peerj.comHigher cost and complexity compared to UV detection. peerj.com
UHPLC-HRMSProvides high-resolution mass data for accurate identification and characterization of metabolites. mdpi.comRequires specialized instrumentation and expertise. mdpi.com

Q & A

Q. What are the primary metabolic pathways and detection methods for Q3GA in biological systems?

Q3GA is a major circulating metabolite of quercetin, formed via glucuronidation in the liver and intestine. Detection requires advanced analytical techniques such as LC-MS/MS to distinguish it from other conjugates (e.g., sulfates or methylated derivatives). Key steps include:

  • Sample preparation : Use β-glucuronidase inhibitors (e.g., saccharolactone) during tissue homogenization to prevent enzymatic deconjugation .
  • Quantification : Reference standards (≥95% purity) and isotope-labeled internal controls are critical for accuracy .
  • Plasma vs. tissue distribution : Q3GA predominates in plasma, while its aglycone, quercetin, accumulates in vascular tissues post-deconjugation .

Q. How does β-glucuronidase activity influence Q3GA’s biological effects?

β-Glucuronidase-mediated deconjugation in vascular beds releases free quercetin, enabling localized bioactivity. Methodological considerations include:

  • In vitro models : Isolated rat mesenteric arteries pre-treated with saccharolactone show abolished Q3GA-induced vasodilation, confirming enzyme dependency .
  • In vivo relevance : Intravenous Q3GA in hypertensive rats reduces blood pressure over 6 hours, correlating with tissue-specific deconjugation .

Advanced Research Questions

Q. Why do Q3GA’s anti-inflammatory and antitumor effects show contradictions across studies?

Discrepancies arise from concentration thresholds and cell-type specificity :

  • Anti-inflammatory null effects : Q3GA (20–100 μM) fails to inhibit TNFα-induced adhesion molecules in HAEC, unlike quercetin (30 μM) .
  • Pro-apoptotic activity : In MCF-7 breast cancer cells, Q3GA (IC50: 73.2 μM) induces ROS-dependent apoptosis at high doses, albeit weaker than quercetin .
  • Resolution strategy : Compare dose-response curves across cell lines and validate using physiologically relevant concentrations (e.g., ≤10 μM for plasma levels) .

Q. How do in vitro and in vivo models differ in evaluating Q3GA’s neuroprotective potential?

  • In vitro limitations : Q3GA’s low BBB permeability in silico (predicted MDCK <140 nm/s) contrasts with CSF detection in humans, suggesting active transport via MRP2 or OATP4C1 .
  • In vivo validation : Oral administration in rats leads to brain accumulation, where Q3GA inhibits Aβ oligomerization and improves synaptic plasticity in Alzheimer’s models .
  • Methodological refinement : Use intracerebroventricular infusion to bypass BBB limitations and isolate CNS-specific effects .

Q. What mechanisms underlie Q3GA’s dual role in angiogenesis modulation?

Q3GA exhibits context-dependent effects :

  • Anti-angiogenic : Inhibits VEGF-induced endothelial cell migration at 10–30 μM via JNK/caspase-3 pathways .
  • Pro-angiogenic paradox : At lower doses (≤1 μM), Q3GA metabolites may enhance endothelial proliferation through ROS quenching .
  • Experimental design : Use 3D endothelial sprouting assays and transcriptomic profiling to map dose-dependent signaling networks .

Q. How can researchers reconcile Q3GA’s pro-apoptotic effects with its antioxidant properties?

  • ROS duality : Q3GA generates marginal ROS in MCF-7 cells (48 h treatment) to trigger apoptosis while simultaneously quenching H2O2 in high-glucose-stressed HUVECs .
  • Assay selection : Pair flow cytometry (for apoptosis) with FRAP or lipid peroxidation assays to capture context-specific redox activity .

Q. What experimental strategies address Q3GA’s stability and solubility challenges in pharmacokinetic studies?

  • Solubility : Use DMSO or aqueous buffers with cyclodextrin to enhance Q3GA solubility without altering bioactivity .
  • Stability testing : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) for ≤24 hours .

Q. How do structural modifications of Q3GA influence its interaction with enzymatic targets (e.g., 3CLpro or NF-κB)?

  • Molecular docking : Q3GA’s glucuronide moiety forms hydrogen bonds with His41/Cys145 in SARS-CoV-2 3CLpro, while its catechol group enables π-sulfur interactions .
  • Functional assays : Compare Q3GA with methylated (isorhamnetin-3-glucuronide) or sulfated derivatives to isolate structure-activity relationships .

Data Contradiction Analysis

  • Anti-inflammatory vs. Antitumor Effects : Tissue-specific β-glucuronidase activity and metabolite efflux (e.g., via MRP2) may limit intracellular quercetin availability in certain models .
  • Dose-Dependent Angiogenesis : Threshold effects suggest dual regulatory roles, necessitating single-cell RNA sequencing to dissect subpopulation responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.